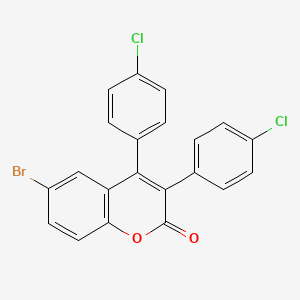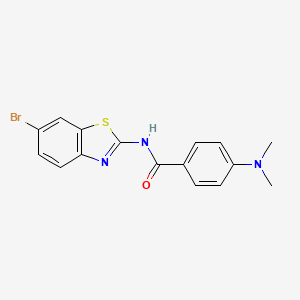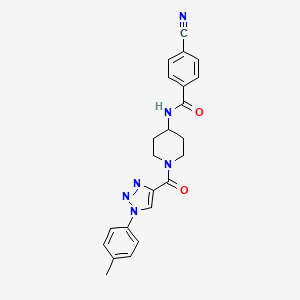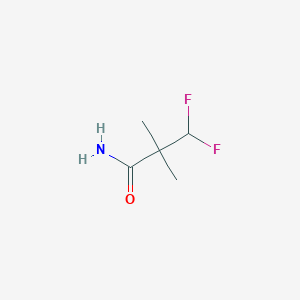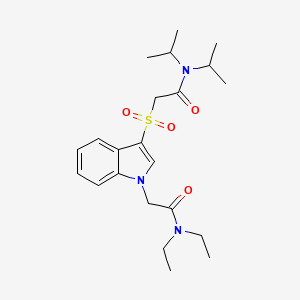
methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of 3,4-dihydroquinolin-2(1H)-one. This class of compounds has been studied for various biological activities, including the inhibition of carbonic anhydrases, which are enzymes of pharmacological relevance . The molecular structure of similar compounds has been established through X-ray structural analysis, which provides insights into their potential interactions with biological targets .
Synthesis Analysis
The synthesis of related 3,4-dihydroquinolin-2(1H)-ones can be achieved through a cascade halosulfonylation of 1,7-enynes, which involves a sulfonyl radical-triggered addition and cyclization sequence . This method allows for the efficient synthesis of densely functionalized derivatives. Additionally, derivatization of the 7-amino moiety present in 7-amino-3,4-dihydroquinolin-2(1H)-one has been performed using various reagents, including arylsulfonyl isocyanates and methylsulfonyl chloride, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been determined by X-ray structural analysis . This analysis provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's core structure, 3,4-dihydroquinolin-2(1H)-one, can undergo various chemical reactions, including derivatization to introduce different functional groups that may alter its biological activity . The presence of a methylsulfonyl group suggests that the compound could participate in reactions typical of sulfonyl derivatives, such as substitution or elimination reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it likely possesses properties typical of 3,4-dihydroquinolin-2(1H)-ones. These properties may include solubility in organic solvents, stability under various conditions, and a certain degree of crystallinity, as evidenced by the ability to perform X-ray structural analysis . The presence of the methylsulfonyl group could also influence the compound's acidity and electron-withdrawing character, which may play a role in its selectivity and affinity towards biological targets, as seen in similar compounds .
科学的研究の応用
Enzyme Inhibition and Selectivity
The compound's role in enzyme inhibition, specifically targeting phenylethanolamine N-methyltransferase (PNMT), is a notable area of scientific research. PNMT is crucial in the biosynthesis of epinephrine from norepinephrine. Studies exploring various analogs of tetrahydroisoquinoline derivatives, including those with sulfonyl and sulfonamide groups, have demonstrated significant inhibition of PNMT activity. This inhibition showcases the compound's potential in influencing adrenergic functions and neurotransmitter regulation within the body. The research by Grunewald et al. (1997) illustrates how modifications to the molecular structure, such as altering the acidity of the aminosulfonyl group, can significantly impact the selectivity and potency of PNMT inhibition, highlighting the compound's nuanced interaction with biological targets (Grunewald et al., 1997).
Carbonic Anhydrase Inhibition
Another research avenue explores the compound's derivatives as inhibitors against various isoforms of carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues and facilitating the transport of carbon dioxide and bicarbonate in blood. Bozdağ et al. (2017) synthesized new derivatives and tested their inhibition capacity on multiple carbonic anhydrase isoforms. These studies reveal that while some derivatives show weak inhibition, they present a starting point for developing targeted inhibitors that could be applied in treatments for conditions like glaucoma, epilepsy, and certain cancers, demonstrating the compound's versatility in drug design (Bozdağ et al., 2017).
Medicinal Chemistry and Drug Synthesis
The compound and its derivatives serve as key intermediates in synthesizing a wide array of pharmacologically active molecules. Through various chemical modifications, these derivatives have been investigated for their potential in treating diseases and as tools in biological research. For instance, the synthesis of unsymmetrical polyhydroquinoline derivatives, facilitated by catalysts like 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, underscores the compound's utility in creating complex molecular architectures useful in drug development and other chemical applications (Khaligh, 2014).
作用機序
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied for these compounds .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby alleviating inflammation . Some compounds have shown good anti-inflammatory activity and were found to be safe regarding ulcerogenic liability .
特性
IUPAC Name |
methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRQUSVVVGZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)
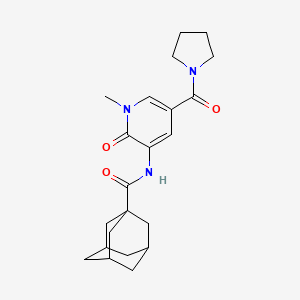
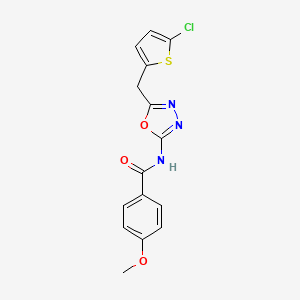
![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)
